molecular formula C44H78O4 B1611174 Dioctadecyl benzene-1,4-dicarboxylate CAS No. 2944-09-4

Dioctadecyl benzene-1,4-dicarboxylate

Cat. No. B1611174
CAS RN: 2944-09-4
M. Wt: 671.1 g/mol
InChI Key: VSSBWJOYPQVXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741043B2

Procedure details

To a 2 L Buchi reactor equipped with a double turbine agitator and distillation apparatus was charged Dimethyl terephthalate (315.8 grams), Stearyl Alcohol (879.7 grams) and heated to 130° C. under Nitrogen purge for 1 hour, after which stirring was commenced followed by the addition of Tyzor catalyst (3.0 grams, available from Dupont). The reaction mixture was then heated to 145° C., followed by slowly ramping the temperature to 190° C. over a 3-4 hour period such that the evolution of methanol is distilled in a controlled manner. The reaction temperature was maintained at 190° C. for an additional 16 hours until >96% conversion to the product was achieved as determined by 1H NMR spectroscopy. The product was discharged as a low viscosity liquid which solidified on cooling to give a 1050 gram of a white solid (96.2% yield). The product was shown to be pure by 1H NMR spectroscopy with trace amounts of the mono-ester. Physical properties of this compound are shown in Table 2.
Quantity
315.8 g
Type
reactant
Reaction Step One
Quantity
879.7 g
Type
reactant
Reaction Step One
Yield
96.2%

Identifiers

REACTION_CXSMILES
[C:1]([O:13][CH3:14])(=[O:12])[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.C(O)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32]>>[C:6]([O:8][CH2:9][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH3:16])(=[O:7])[C:5]1[CH:10]=[CH:11][C:2]([C:1]([O:13][CH2:14][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH3:16])=[O:12])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
315.8 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
Name
Quantity
879.7 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
after which stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2 L Buchi reactor equipped with a double turbine agitator and distillation apparatus
CUSTOM
Type
CUSTOM
Details
purge for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was commenced followed by the addition of Tyzor catalyst (3.0 grams, available from Dupont)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated to 145° C.
CUSTOM
Type
CUSTOM
Details
to 190° C.
CUSTOM
Type
CUSTOM
Details
over a 3-4 hour
Duration
3.5 (± 0.5) h
DISTILLATION
Type
DISTILLATION
Details
is distilled in a controlled manner
TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was maintained at 190° C. for an additional 16 hours until >96% conversion to the product
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
on cooling

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=C(C(=O)OCCCCCCCCCCCCCCCCCC)C=C1)(=O)OCCCCCCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 1050 g
YIELD: PERCENTYIELD 96.2%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.